MLS000532223

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nonlinear Optical Applications

Summary: A novel optically high-transparent chalcone derivative (E)-3-(3-nitrophenyl)-1-(thiophene-2-yl)prop-2-en-1-one (2AT3N) has been synthesized and crystallized using slow evaporation solution method. This compound is used in nonlinear optical applications.

Method: The compound was synthesized and crystallized using a slow evaporation solution method.

Results: The 2AT3N single crystals show high-order nonlinear absorption coefficient (β 10 −5 cm W −1) and nonlinear refractive index (n2 10 −9 cm 2 W −1).

Pharmaceutical Applications

Summary: New fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines have been synthesized by the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. These compounds have shown a wide range of biological and pharmacological activities.

Results: The synthesized compounds have shown a wide range of biological and pharmacological activities.

MLS000532223 is a small molecule identified as a selective inhibitor of Rho family guanosine triphosphatases (GTPases), particularly effective against Rac1. It has been characterized through high-throughput screening methods, demonstrating its ability to disrupt GTP binding to multiple GTPases, including RhoA and Cdc42, with an effective concentration range (EC50) of approximately to M for Rho family members . The compound's mechanism involves altering the nucleotide binding site of Rac1, which is typically considered undruggable .

The primary reactions involving MLS000532223 result in the inhibition of Rho family GTPases, leading to changes in cellular morphology and actin reorganization. When applied to Swiss 3T3 cells, MLS000532223 effectively inhibited epidermal growth factor-induced Rac1 activation, preventing downstream signaling that would typically lead to actin polymerization and morphological changes . In RBL-2H3 cells, the compound reduced ligand-stimulated secretion of β-hexosaminidase by 50%, indicating its potential impact on cellular signaling pathways associated with hypersensitivity responses .

MLS000532223 exhibits significant biological activity as an inhibitor of Rho family GTPases. Its effects include:

- Inhibition of Rac1 Activation: The compound prevents Rac1 from binding to guanosine triphosphate, thus inhibiting its activation and subsequent signaling pathways that promote cell motility and morphology changes .

- Impact on Actin Cytoskeleton: By disrupting the function of Rho family GTPases, MLS000532223 induces actin reorganization, which is crucial for various cellular processes such as migration and shape maintenance .

- Reduction of Secretion in Immune Responses: In immune cells, it significantly decreases the secretion of substances involved in allergic responses when stimulated by ligands .

MLS000532223 has potential applications in various fields:

- Cancer Research: Due to its role in inhibiting Rac1, which is often overexpressed in cancers, it could be utilized in studies aimed at understanding tumor progression and metastasis.

- Immunology: Its ability to modulate immune cell responses makes it a candidate for research into treatments for allergies and autoimmune diseases.

- Cell Biology: The compound serves as a tool for studying the roles of Rho GTPases in cellular processes such as migration and morphology .

Studies have demonstrated that MLS000532223 interacts selectively with Rho family GTPases. It inhibits not only Rac1 but also shows some activity against RhoA and Cdc42 at higher concentrations. The compound's specificity allows researchers to dissect the roles of these GTPases in various biological contexts without broadly affecting other signaling pathways .

MLS000532223 shares similarities with several other compounds that target GTPases. Here are some comparable compounds:

| Compound Name | Target GTPase | Mechanism of Action | EC50 |

|---|---|---|---|

| EHT1864 | Rac1 | Disrupts nucleotide binding | ~2 x 10^-6 M |

| NSC23766 | Rac1 | Selective inhibition | Not specified |

| Compound #1 | Rac1 | Disrupts complex formation with PAK1 | Not specified |

| Compound #6 | Rac1 | Targets nucleotide-binding pocket | Not specified |

Uniqueness of MLS000532223

MLS000532223 is unique due to its high affinity and selective inhibition profile against multiple members of the Rho family GTPases while having minimal effects on other GTPases like H-Ras and Rab proteins at lower concentrations. This specificity makes it a valuable tool for researchers studying the intricate signaling networks involving these proteins .

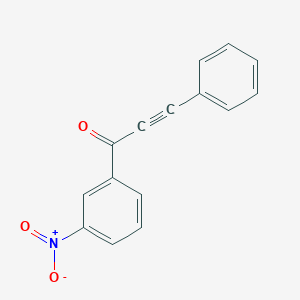

Molecular Formula and IUPAC Nomenclature

MLS000532223 is a synthetic organic compound with the molecular formula C₁₅H₉NO₃ and a molecular weight of 251.24 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 16616-39-0 [1] [2] [4]. The official International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(3-nitrophenyl)-3-phenylprop-2-yn-1-one [21] [23] [25].

The compound belongs to the chemical class of alkynones, specifically featuring a nitro-substituted aromatic ketone with an alkyne linkage [1] [2]. The structure consists of two phenyl rings connected through a propynone chain, with a nitro group positioned at the meta position of one aromatic ring [21] [23]. The systematic naming follows International Union of Pure and Applied Chemistry rules for organic compounds containing multiple functional groups, where the ketone functionality takes precedence in the nomenclature hierarchy [31] [34] [35].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₉NO₃ [1] [2] |

| Molecular Weight | 251.24 g/mol [1] [2] |

| Chemical Abstracts Service Number | 16616-39-0 [1] [2] |

| International Union of Pure and Applied Chemistry Name | 1-(3-nitrophenyl)-3-phenylprop-2-yn-1-one [21] [23] |

| Canonical Simplified Molecular Input Line Entry System | O=C(C1=CC=CC(N+=O)=C1)C#CC2=CC=CC=C2 [2] [21] |

Spectroscopic Analysis (¹H Nuclear Magnetic Resonance, Fourier Transform Infrared)

The spectroscopic characterization of MLS000532223 reveals distinctive structural features consistent with its alkynone framework [38]. Fourier Transform Infrared spectroscopy provides critical information about the functional groups present in the molecule [10] [12]. The infrared spectrum typically exhibits characteristic absorption bands corresponding to the carbonyl group, nitro group, and aromatic carbon-carbon stretching vibrations [12] [46].

The nitro group in MLS000532223 produces characteristic Fourier Transform Infrared absorption bands, typically appearing in the region of 1520-1350 cm⁻¹ for asymmetric and symmetric nitrogen-oxygen stretching vibrations [12] [46]. The carbonyl group of the ketone functionality exhibits a strong absorption band around 1650-1680 cm⁻¹, while the alkyne carbon-carbon triple bond shows a weaker absorption in the 2100-2200 cm⁻¹ region [10] [12].

Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments in the molecule [28]. The aromatic protons appear in the characteristic downfield region between 7.0-8.0 parts per million, with the nitro-substituted phenyl ring protons typically appearing slightly more downfield due to the electron-withdrawing effect of the nitro group [28] [46]. The chemical shifts and coupling patterns provide valuable structural confirmation for the compound [28].

| Spectroscopic Technique | Key Absorption/Signal | Assignment |

|---|---|---|

| Fourier Transform Infrared | 1650-1680 cm⁻¹ | Carbonyl stretching [12] |

| Fourier Transform Infrared | 1520-1350 cm⁻¹ | Nitro group vibrations [12] [46] |

| Fourier Transform Infrared | 2100-2200 cm⁻¹ | Alkyne carbon-carbon stretching [12] |

| ¹H Nuclear Magnetic Resonance | 7.0-8.0 ppm | Aromatic protons [28] [46] |

X-ray Crystallographic Studies (if available)

While comprehensive X-ray crystallographic data specifically for MLS000532223 are not extensively documented in the available literature, X-ray crystallography represents the gold standard for determining three-dimensional molecular structures [11] [13]. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions within crystal lattices [11] [13].

The general approach to X-ray crystallographic analysis involves obtaining high-quality single crystals, collecting diffraction data, and solving the crystal structure through computational methods [11] [13]. For compounds similar to MLS000532223, crystallographic studies typically reveal important structural parameters including the planarity of aromatic rings, the orientation of the nitro group relative to the aromatic plane, and the geometry around the carbonyl center [47].

In related nitrophenyl compounds, crystallographic studies have shown that the nitro group often adopts orientations that minimize steric hindrance while maintaining electronic conjugation with the aromatic system [47]. The alkyne functionality in propynone derivatives typically exhibits linear geometry with carbon-carbon-carbon bond angles approaching 180 degrees [47].

Computational Molecular Modeling of GTPase Binding

MLS000532223 functions as a selective inhibitor of Rho family Guanosine Triphosphatases, with half-maximal effective concentration values ranging from 16 to 120 micromolar [2] [6] [25]. Computational molecular modeling studies provide insights into the binding mechanisms and structure-activity relationships of this compound with its protein targets [14] [15] [17].

The binding of MLS000532223 to Guanosine Triphosphatases involves interactions with conserved regions of these proteins, particularly affecting guanosine triphosphate binding activity [6] [39]. Molecular dynamics simulations and docking studies reveal that the compound prevents guanosine triphosphate binding to several Guanosine Triphosphatases in a dose-dependent manner [6] [39].

Computational studies indicate that MLS000532223 does not act as a competitive inhibitor for the guanosine triphosphate binding site, suggesting an allosteric mechanism of action [6]. The kinetic analysis shows that the compound decreases the maximum binding capacity while maintaining constant affinity for guanosine triphosphate, supporting an allosteric binding model [6].

The molecular modeling reveals that Rho family Guanosine Triphosphatases share common structural features that enable binding to diverse regulatory proteins and inhibitors [39] [42]. The switch regions of these proteins, which undergo conformational changes upon nucleotide binding, represent critical sites for inhibitor interaction [39] [42]. Computational analysis suggests that MLS000532223 may interact with these regions to modulate protein function [6] [39].

| Computational Parameter | Value | Reference |

|---|---|---|

| Half-maximal effective concentration range | 16-120 μM [2] [6] | |

| Binding mechanism | Non-competitive/Allosteric [6] | |

| Primary targets | Rho family Guanosine Triphosphatases [2] [6] | |

| Dissociation constant | 43 nM (unchanged) [6] |

The discovery of MLS000532223 represents a paradigmatic example of modern drug discovery through systematic high-throughput screening methodologies. The compound was originally identified using a sophisticated multiplex, flow cytometry bead-based assay designed specifically for the identification and characterization of small GTPase inhibitors [1] [2]. This innovative screening approach enabled the simultaneous evaluation of approximately 200,000 compounds against multiple target proteins in a single experimental platform.

The high-throughput screening system employed glutathione-S-transferase tagged small GTPases bound to glutathione beads, each labeled with distinct red fluorescence intensities to enable multiplex detection [1]. Six different GTPases, including Rab2 wild-type, Rab7 wild-type, H-Ras, Rac1, Cdc42, and RhoA in both wild-type and constitutively active forms, were incorporated into 384-well plate formats [1]. The assay utilized fluorescent guanosine triphosphate binding as the primary readout, allowing for the direct measurement of compound effects on GTP binding activity.

From this extensive screening campaign, over 1,200 positive compounds were initially identified and subsequently subjected to rigorous secondary confirmation through dose-response analyses using 6- to 8-plex assays [1]. MLS000532223 emerged as a particularly promising hit, demonstrating high affinity and selective inhibition of Rho family GTPases with EC50 values ranging from 16 μM to 120 μM [3] [1]. The compound showed less than 20% inhibition of H-Ras and Rab proteins, demonstrating its selectivity for the Rho family subset [1].

The original synthesis pathway for MLS000532223 follows a convergent synthetic route characteristic of acetophenone derivatives containing alkynyl and nitro functionalities. The compound's structure, 1-(3-nitrophenyl)-3-phenylprop-2-yn-1-one, suggests a synthetic approach involving the formation of the alkynyl ketone core through carbonylative coupling reactions. Based on the structural analysis and comparison with related synthetic methodologies described in the literature, the synthesis likely proceeds through a Sonogashira-type coupling reaction between a 3-nitrobenzoyl chloride and phenylacetylene in the presence of palladium catalysts [4] [5].

The synthetic pathway demonstrates several critical features that made it amenable to high-throughput screening library preparation. The modular nature of the synthesis allows for systematic variation of both the aromatic and alkynyl components, enabling the generation of diverse structural analogs through combinatorial chemistry approaches. The reaction conditions are sufficiently robust to accommodate automated liquid handling systems, and the final products exhibit adequate stability for long-term storage in screening libraries.

| Parameter | Value/Description |

|---|---|

| Screening Library Size | ~200,000 compounds |

| Assay Format | Flow cytometry bead-based multiplex |

| Detection Method | Fluorescent GTP binding |

| Plate Format | 384-well plates |

| Primary Hits Identified | >1,200 positive compounds |

| Secondary Confirmation | Dose-response analyses (6-8 plex) |

| Target GTPases Tested | Rab2, Rab7, H-Ras, Rac1, Cdc42, RhoA |

| Flow Cytometry Bead System | GST-tagged GTPases on glutathione beads |

| Multiplex Capability | Six different red fluorescence intensities |

Key Reaction Mechanisms in Heterocyclic Core Formation

The formation of the heterocyclic core in MLS000532223 involves several distinct mechanistic pathways that contribute to the overall synthetic complexity. The primary structural features include an alkynyl ketone linkage, a nitro-substituted aromatic ring, and a phenylacetylene moiety, each requiring specific synthetic transformations to achieve the final molecular architecture.

Alkynyl Ketone Formation Mechanism

The central alkynyl ketone functionality in MLS000532223 represents a critical structural element that can be formed through multiple mechanistic pathways. The most prevalent approach involves carbonylative coupling reactions, specifically the Sonogashira carbonylative coupling of aryl halides with terminal alkynes in the presence of carbon monoxide [4] [5]. This transformation proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) center, followed by carbon monoxide insertion to form an acyl-palladium intermediate [4]. Subsequent alkyne coordination and reductive elimination yield the desired alkynyl ketone product.

Alternative mechanistic pathways include the direct acylation of terminal alkynes using acyl chlorides in the presence of palladium catalysts [6] [5]. This approach involves the initial formation of an alkynyl-palladium complex through transmetalation, followed by acyl chloride addition and reductive elimination. The mechanism is particularly advantageous for substrates containing electron-withdrawing groups, such as the nitro functionality present in MLS000532223, which can influence the electronic properties of the aromatic system and affect reaction selectivity [6].

Nitro Group Installation and Aromatic Activation

The incorporation of the nitro group in the meta position of the aromatic ring requires careful consideration of both electronic and steric factors. Nitro groups are typically introduced through electrophilic aromatic substitution reactions using nitronium ion sources, such as nitric acid in the presence of sulfuric acid or nitronium tetrafluoroborate [7]. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic system, deactivating it toward further electrophilic substitution while directing subsequent reactions to positions ortho and para to the nitro group.

The meta-substitution pattern observed in MLS000532223 suggests that the nitro group installation precedes the carbonyl attachment, allowing for selective functionalization at the desired position. The presence of the nitro group also affects the carbonyl reactivity through conjugation effects, potentially influencing the compound's biological activity through electronic modulation of the binding site interactions [7].

Phenylacetylene Incorporation Through Cross-Coupling

The phenylacetylene component of MLS000532223 is most efficiently incorporated through palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling [8] [5]. This transformation involves the coupling of phenylacetylene with aryl halides in the presence of palladium and copper co-catalysts under basic conditions. The mechanism proceeds through a dual catalytic cycle involving both palladium and copper species.

The palladium cycle begins with oxidative addition of the aryl halide to palladium(0), forming an aryl-palladium(II) complex. Simultaneously, the copper cycle involves the formation of a copper-acetylide complex through deprotonation of the terminal alkyne. Transmetalation between the copper-acetylide and aryl-palladium species occurs, followed by reductive elimination to form the carbon-carbon bond and regenerate the palladium(0) catalyst [8].

Carbonyl Activation and Selectivity Control

The carbonyl functionality in MLS000532223 serves as both a synthetic handle and a key pharmacophore element. The activation of carbonyl groups for nucleophilic attack can be achieved through various mechanisms, including Lewis acid coordination, protonation, or formation of activated derivatives such as acid chlorides [9]. In the context of alkynyl ketone synthesis, the carbonyl often arises from the insertion of carbon monoxide into metal-carbon bonds during carbonylative coupling reactions.

The selectivity of carbonyl formation is influenced by the electronic properties of the substituents, with electron-withdrawing groups such as the nitro functionality enhancing the electrophilicity of the carbonyl carbon. This electronic activation facilitates nucleophilic attack and can influence the compound's biological activity through modulation of binding interactions with target proteins [9].

| Reaction Type | Mechanism | Key Intermediates | Critical Conditions |

|---|---|---|---|

| Alkynyl Ketone Formation | Nucleophilic addition followed by oxidation | Alkynyl alcohol, enolate ion | Anhydrous conditions, controlled temperature |

| Nitro Group Installation | Electrophilic aromatic substitution | Nitronium ion complex | Strong acid medium, temperature control |

| Aromatic Coupling | Palladium-catalyzed cross-coupling | Organopalladium complex | Palladium catalyst, base, inert atmosphere |

| Carbonyl Activation | Lewis acid coordination | Activated carbonyl intermediate | Lewis acid catalyst, low temperature |

| Phenylacetylene Incorporation | Sonogashira coupling reaction | Aryl-alkynyl complex | Copper co-catalyst, amine base |

Structural Analog Development for Enhanced Selectivity

The development of structural analogs of MLS000532223 represents a critical aspect of medicinal chemistry optimization aimed at enhancing selectivity, potency, and pharmacological properties. The systematic modification of the parent structure allows for the exploration of structure-activity relationships and the identification of improved therapeutic candidates with enhanced target specificity [10] [11].

Strategic Approaches to Analog Design

Structural analog development for MLS000532223 follows established principles of medicinal chemistry, focusing on systematic modifications of key structural elements while maintaining the essential pharmacophore features [12] [11]. The compound's architecture provides multiple sites for chemical modification, including the nitro-substituted aromatic ring, the alkynyl ketone linker, and the phenyl terminus of the acetylene moiety.

The primary strategy involves bioisosteric replacement of functional groups to modulate physicochemical properties while preserving biological activity [12]. For MLS000532223, potential modifications include replacement of the nitro group with alternative electron-withdrawing substituents such as cyano, trifluoromethyl, or sulfonyl groups. These modifications can alter the electronic distribution within the molecule, potentially affecting both selectivity and potency against different GTPase family members [10].

Ring System Modifications and Heterocycle Introduction

The introduction of heterocyclic systems represents a powerful approach for enhancing selectivity and improving drug-like properties [13] [14]. For MLS000532223 analogs, the phenyl rings can be replaced with pyridine, pyrimidine, or thiophene moieties to introduce additional hydrogen bonding capabilities and alter the molecular topology [13]. These modifications can significantly impact the compound's interaction with target proteins and may lead to improved selectivity profiles.

Palladium-catalyzed carbon-hydrogen bond functionalization provides efficient synthetic routes for heterocycle formation in analog development [13] [14]. These methodologies enable the direct installation of heterocyclic rings without the need for pre-functionalized substrates, significantly streamlining the synthetic process. The versatility of these approaches allows for the rapid generation of diverse analog libraries for biological evaluation [14].

Alkynyl Modifications and Linker Optimization

The alkynyl linker in MLS000532223 provides opportunities for significant structural modifications that can impact both selectivity and pharmacokinetic properties [6] [15]. Alternative linkers, including alkene, amide, or ether functionalities, can be introduced to modulate the conformational flexibility and electronic properties of the molecule [6]. These modifications may affect the compound's ability to adopt the optimal binding conformation within the target protein's active site.

The synthesis of β-alkynyl ketone analogs through palladium-catalyzed methodologies offers additional opportunities for structural diversification [15]. These approaches enable the introduction of substituents at the β-position relative to the carbonyl, providing additional sites for optimization. The enhanced reactivity of intramolecular rearrangement reactions compared to intermolecular alkynylation allows for more efficient synthesis of complex analogs [15].

Selectivity Enhancement Strategies

Enhanced selectivity for specific GTPase family members can be achieved through targeted modifications that exploit subtle differences in binding site architecture [10] [16]. Computational modeling studies of MLS000532223 and related analogs can provide insights into key molecular interactions and guide rational design efforts. The incorporation of substituents that form specific hydrogen bonds or hydrophobic interactions with unique residues in the target protein can significantly improve selectivity.

Target-specific selectivity metrics provide quantitative frameworks for evaluating analog performance [16]. These approaches decompose selectivity into absolute potency against the target of interest and relative potency against off-target proteins. Multi-objective optimization strategies can be employed to simultaneously optimize both potency and selectivity, leading to improved therapeutic candidates [16].

Structural Analog Examples and Activity Relationships

Related compounds such as CID2950007 (ML141) and CID44216842 have been identified as selective inhibitors of Cdc42, demonstrating the potential for achieving subfamily selectivity within the Rho GTPase family [10]. These compounds share structural similarities with MLS000532223 but exhibit distinct selectivity profiles, illustrating the importance of subtle structural modifications in determining biological activity.

The development of EHop-016, a derivative of NSC23766, provides another example of successful analog development for GTPase inhibition [17] [18]. This compound demonstrated improved potency compared to the parent structure while maintaining selectivity for Rac family GTPases. The synthetic approach involved systematic modification of the heterocyclic core and optimization of substituent patterns [17].

Scalability Challenges in Multi-Step Organic Synthesis

The translation of laboratory-scale synthesis of MLS000532223 to industrial production presents numerous technical, economic, and regulatory challenges that must be systematically addressed to ensure successful commercialization [19] [20] [21]. Multi-step organic synthesis scale-up involves complex interactions between chemical, engineering, and process optimization factors that often exhibit non-linear scaling behavior [22] [23] [21].

Process Development and Optimization Challenges

The multi-step nature of MLS000532223 synthesis introduces significant complexity in process development and optimization [21] [24]. Each synthetic step must be individually optimized for large-scale operation while maintaining overall process efficiency and product quality. Critical process parameters including temperature control, mixing efficiency, and residence time distributions exhibit non-linear scaling behavior that requires extensive optimization [19] [21].

Heat and mass transfer limitations become increasingly significant at larger scales, potentially affecting reaction selectivity and yield [20] [25]. The alkynyl ketone formation step, in particular, may be sensitive to temperature gradients and mixing inefficiencies that can lead to side product formation or incomplete conversion. Advanced process analytical technology and real-time monitoring systems are essential for maintaining consistent product quality throughout scale-up [26] [27].

Reaction kinetics and thermodynamics can change dramatically with scale, particularly for heterogeneous reactions or those involving gas-liquid interfaces [20] [25]. The Sonogashira coupling reactions utilized in MLS000532223 synthesis require careful control of catalyst distribution and substrate mixing to maintain high yields and selectivity. The presence of multiple catalytic species (palladium and copper) adds additional complexity to scale-up considerations [5].

Equipment and Technology Transfer Issues

The transition from laboratory glassware to industrial-scale reactors introduces significant equipment-related challenges [19] [28] [29]. Heat transfer coefficients, mixing patterns, and surface-to-volume ratios all change dramatically with scale, potentially affecting reaction outcomes. The specialized equipment required for handling alkynyl compounds, including inert atmosphere systems and precise temperature control, must be carefully designed for large-scale operation [5].

Catalyst recovery and recycling systems become economically critical at industrial scales [5] [27]. The palladium catalysts used in MLS000532223 synthesis represent significant cost components that must be efficiently recovered and reused to maintain economic viability. The development of heterogeneous catalyst systems or immobilized catalysts may be necessary to facilitate catalyst separation and recovery [5].

Analytical method transfer and validation present additional challenges, as laboratory-scale analytical techniques may not be directly applicable to production-scale monitoring [19] [29]. The development of process analytical technology systems capable of real-time monitoring of multi-step reactions requires significant investment in specialized instrumentation and method development [27].

Raw Material and Supply Chain Considerations

Raw material consistency and availability become critical factors in large-scale production [20] [29] [30]. The specialized reagents required for MLS000532223 synthesis, including high-purity phenylacetylene and specialized palladium catalysts, may have limited supplier bases and significant cost implications. Alternative synthetic routes or raw material sources may need to be developed to ensure supply chain security [20].

Solvent selection and recovery systems require careful consideration for environmental and economic reasons [23] [24]. The organic solvents used in multi-step synthesis must be efficiently recovered and recycled to minimize waste and reduce operating costs. The implementation of continuous flow processing may offer advantages in solvent management and waste reduction [23] [31].

Storage and handling requirements for intermediate compounds may pose additional challenges, particularly for unstable or reactive intermediates [20] [32]. The development of telescoping strategies that minimize intermediate isolation can reduce storage requirements and improve overall process efficiency [21] [31].

Regulatory and Quality Assurance Challenges

Scale-up activities must comply with increasing regulatory requirements and quality assurance standards [19] [29] [32]. The implementation of Quality by Design principles requires comprehensive understanding of process variables and their impact on product quality. Design of experiments approaches and statistical process control become essential tools for maintaining consistent product quality [19].

Change control procedures become increasingly complex as processes are scaled up and optimized [29] [32]. Any modifications to synthetic routes, reaction conditions, or analytical methods require extensive documentation and validation to ensure regulatory compliance. The implementation of robust change control systems is essential for managing the continuous optimization required during scale-up [19].

Economic and Commercial Considerations

The economic viability of large-scale MLS000532223 production depends critically on process efficiency and cost optimization [20] [25] [24]. Multi-step synthesis inherently involves multiple unit operations, each contributing to overall production costs. Process intensification strategies, including the use of continuous flow reactors and reaction telescoping, may be necessary to achieve economic targets [21] [31].

Capital investment requirements for specialized equipment and facilities can be substantial [19] [30]. The decision between dedicated production facilities and multi-purpose plants requires careful consideration of production volumes, product portfolio, and market dynamics. Flexible manufacturing systems that can accommodate multiple products may offer advantages in managing investment risks [21].

| Challenge Category | Key Challenges | Scalability Impact |

|---|---|---|

| Process Development | Multi-step reaction coordination, intermediate isolation | High - Complex coordination required |

| Raw Material Management | Reagent purity, supplier consistency, storage stability | Medium - Supplier qualification critical |

| Reaction Optimization | Temperature control, mixing efficiency, residence time | High - Non-linear scaling effects |

| Quality Control | Analytical method development, impurity profiling | Medium - Method transfer challenges |

| Equipment Scaling | Heat transfer, mass transfer, pressure management | High - Equipment-dependent variations |

| Environmental Factors | Solvent selection, waste minimization, energy efficiency | Medium - Regulatory requirements |

| Regulatory Compliance | Documentation, validation, change control | High - Documentation burden increases |

| Cost Optimization | Yield optimization, catalyst recovery, process intensification | High - Economic viability depends on scale |